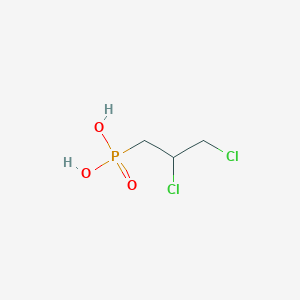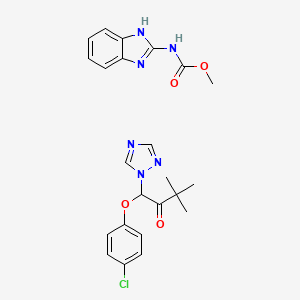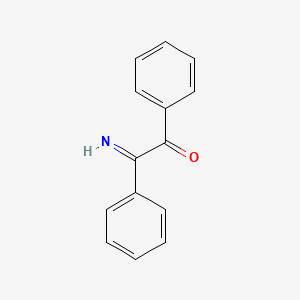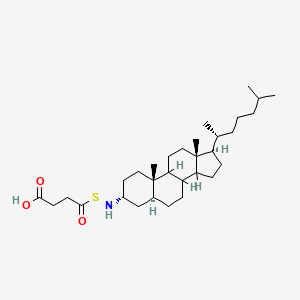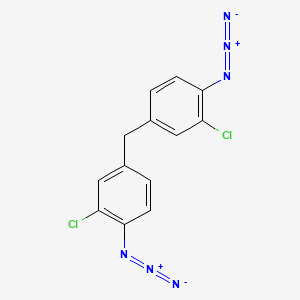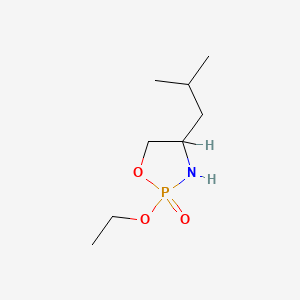
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide is a chemical compound with the molecular formula C8H18NO3P It is a member of the oxazaphospholidine family, which are heterocyclic compounds containing phosphorus, nitrogen, and oxygen atoms
Méthodes De Préparation
The synthesis of 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a phosphoramide with an alkylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In biology, it has potential applications as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development and as a therapeutic agent. In industry, it is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or proteins, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide can be compared with other similar compounds in the oxazaphospholidine family. Similar compounds include 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, and 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-sulfide. These compounds share structural similarities but differ in their chemical properties and reactivity. The unique features of this compound, such as its specific functional groups and oxidation state, contribute to its distinct behavior and applications.
Propriétés
Numéro CAS |
78447-75-3 |
|---|---|
Formule moléculaire |
C8H18NO3P |
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
2-ethoxy-4-(2-methylpropyl)-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18NO3P/c1-4-11-13(10)9-8(6-12-13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,9,10) |
Clé InChI |
NLGBZMSRZDZUHC-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)NC(CO1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)

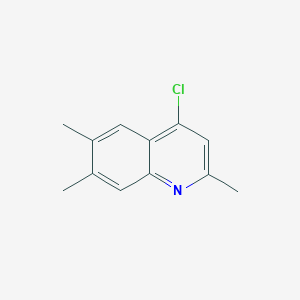
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
